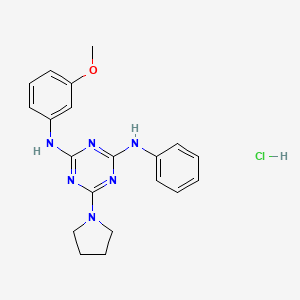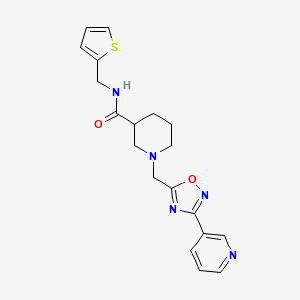![molecular formula C21H23N3O B2378622 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1022734-21-9](/img/structure/B2378622.png)
3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the context of ATM inhibitors . It has been mentioned in the context of the crystal structure of the human KEAP1 BTB domain .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridin-3-yl group and a benzo[b][1,4]benzodiazepin-7-one group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Aplicaciones Científicas De Investigación
Derivative Studies in Pharmacology
Research on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine, a closely related compound, has been conducted to explore their potential as anxiolytic agents. A study by Wright et al. (1978) focused on understanding the pharmacological properties of these derivatives, particularly evaluating their activity in limited clinical trials for anxiety treatment. This study points to the broader potential of similar compounds, including 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, in pharmacological applications (Wright et al., 1978).
Synthesis and Structural Studies
A substantial amount of research has focused on the synthesis and structural analysis of benzodiazepine derivatives. For example, Khodairy (2005) worked on synthesizing new fused 1,5-benzodiazepines, which could inform the synthesis methods and applications of 3,9,9-trimethyl-6-pyridin-3-yl derivatives (Khodairy, 2005). Oklobdzija et al. (1983) conducted studies related to the synthesis of pyrido[2,3-b]-[1,4]benzodiazepin-6-ones, which are structurally related and can provide insights into the synthesis and properties of the compound (Oklobdzija et al., 1983).
Potential in Receptor Affinity and Central Nervous System Agents
Research has also been conducted on the potential use of benzodiazepine derivatives as receptor ligands and central nervous system agents. Primofiore et al. (2005) explored the synthesis of derivatives for potential ligands at the benzodiazepine receptor, which could extend to the studied compound (Primofiore et al., 2005). Similarly, Massa et al. (1989) discussed the synthesis of benzodiazepine derivatives as intermediates for potential antidepressant agents (Massa et al., 1989).
Metal Complex Formation
The potential for metal complex formation with benzodiazepines has been explored, which may be relevant for the compound . Aversa et al. (1991) synthesized and characterized organometallic complexes of platinum with benzodiazepines, a study that could inform the understanding of how 3,9,9-trimethyl-6-pyridin-3-yl derivatives might interact with metals (Aversa et al., 1991).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-13-6-7-15-16(9-13)24-20(14-5-4-8-22-12-14)19-17(23-15)10-21(2,3)11-18(19)25/h4-9,12,20,23-24H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESOCJNBYQDOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CN=CC=C4)C(=O)CC(C3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)








